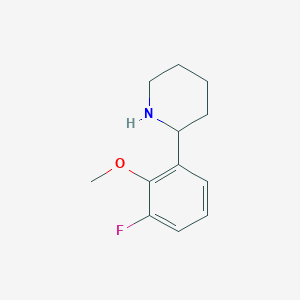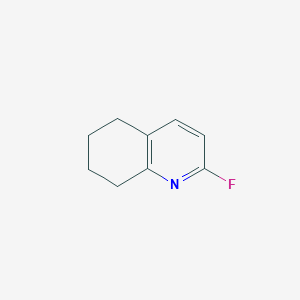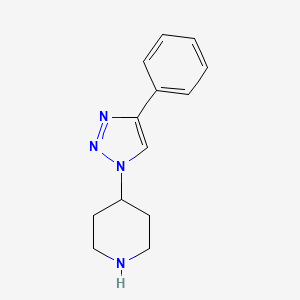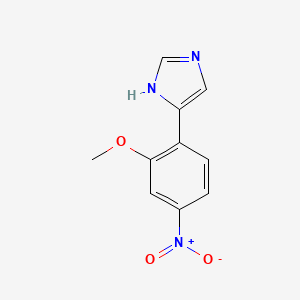
3-(5-Aminopyridin-2-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Aminopyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both an oxazolidinone ring and an aminopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopyridin-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with ethylene carbonate under basic conditions to form the oxazolidinone ring . The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(5-Aminopyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-(5-Aminopyridin-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(5-Aminopyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
3-(5-Aminopyridin-2-yl)-1,3-thiazolidin-2-one: Similar structure but contains a thiazolidinone ring instead of an oxazolidinone ring.
3-(5-Aminopyridin-2-yl)propanoic acid: Contains a propanoic acid moiety instead of an oxazolidinone ring.
Uniqueness
3-(5-Aminopyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and an aminopyridine moiety, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-6-1-2-7(10-5-6)11-3-4-13-8(11)12/h1-2,5H,3-4,9H2 |
InChIキー |
RWVFWCQUVAYWHT-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1C2=NC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)








![[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)



